molecular formula C19H16N2O3S B11672702 (2E)-2-(3-ethoxy-4-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2E)-2-(3-ethoxy-4-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B11672702
M. Wt: 352.4 g/mol
InChI Key: AZCWAEGKMUJKQM-GZTJUZNOSA-N
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Description

2-[(E)-1-(3-Ethoxy-4-methoxyphenyl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring fused to a benzimidazole moiety, and a phenyl group substituted with ethoxy and methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-1-(3-ethoxy-4-methoxyphenyl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one typically involves the condensation of 3-ethoxy-4-methoxybenzaldehyde with 2-aminothiazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-1-(3-ethoxy-4-methoxyphenyl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, where the ethoxy and methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[(E)-1-(3-ethoxy-4-methoxyphenyl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(E)-1-(3-ethoxy-4-methoxyphenyl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one
  • 2-[(E)-1-(3-ethoxy-4-methoxyphenyl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one

Uniqueness

The uniqueness of 2-[(E)-1-(3-ethoxy-4-methoxyphenyl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one lies in its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This compound’s unique structure allows it to interact with different molecular targets compared to its analogs, making it a valuable compound for research and development .

Properties

Molecular Formula

C19H16N2O3S

Molecular Weight

352.4 g/mol

IUPAC Name

(2E)-2-[(3-ethoxy-4-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C19H16N2O3S/c1-3-24-16-10-12(8-9-15(16)23-2)11-17-18(22)21-14-7-5-4-6-13(14)20-19(21)25-17/h4-11H,3H2,1-2H3/b17-11+

InChI Key

AZCWAEGKMUJKQM-GZTJUZNOSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N3C4=CC=CC=C4N=C3S2)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OC

Origin of Product

United States

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